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Compound of Interest

Compound Name: 5-Bromopicolinonitrile

Cat. No.: B014956

For Immediate Release

This publication provides a detailed comparative analysis of the spectroscopic data for 5-
Bromopicolinonitrile and its structural isomers. Designed for researchers, scientists, and
professionals in drug development, this guide offers a centralized resource of key analytical
data to aid in the identification and differentiation of these important chemical entities. The
iIsomers covered include 2-bromo-3-cyanopyridine, 2-bromo-4-cyanopyridine, 3-bromo-2-
cyanopyridine, 3-bromo-4-cyanopyridine, 4-bromo-2-cyanopyridine, 6-bromo-2-cyanopyridine,
and 6-bromo-3-cyanopyridine.

Structural Isomers of Bromopicolinonitrile

The isomers of bromopicolinonitrile are positional isomers, where the bromine atom and the
cyano group are attached to different positions on the pyridine ring. Understanding the
substitution pattern is crucial for predicting the chemical reactivity and biological activity of
these compounds. The structures of 5-Bromopicolinonitrile and its isomers are presented
below.

Caption: Chemical structures of 5-Bromopicolinonitrile and its isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the isomers of 5-
Bromopicolinonitrile. These values are essential for structural elucidation and purity
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assessment.

‘H NMR Data

Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

5-Bromopicolinonitrile

Data Not Available

Data Not Available

2-Bromo-3-cyanopyridine

Data Not Available

Data Not Available

2-Bromo-4-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-4-cyanopyridine

CDClz

8.92 (s, 1H, 2-H), 8.69 (d, J =
4.9 Hz, 1H, 6-H), 7.53 (d, J =
4.9 Hz, 1H, 5-H)[1]

4-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)

CDClz

8.67 (d, J = 3.1 Hz, 1H), 7.80
(dd, J = 3.1, 11.0 Hz, 1H), 7.66
(d, J = 11.0 Hz, 1H)[2][3]

*C NMR Data
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Compound

Solvent

Chemical Shifts (6, ppm)

5-Bromopicolinonitrile

Data Not Available

Data Not Available

2-Bromo-3-cyanopyridine

Data Not Available

Data Not Available

2-Bromo-4-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-4-cyanopyridine

CDClz

152.69 (2-C), 148.76 (6-C),
126.75 (5-C), 124.17 (3-C),
122.14 (4-C), 114.79 (C=N)[1]

4-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)

Data Not Available

The nitrile carbon typically
appears around 115-120 ppm.

[4]

Mass Spectrometry Data

lonization Method

Compound

mlz

5-Bromopicolinonitrile

Data Not Available

Data Not Available

2-Bromo-3-cyanopyridine

Data Not Available

Data Not Available

2-Bromo-4-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-4-cyanopyridine

ESI

182.9552 (M + H)*[1]

4-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)

ESI

183.0, 185.0 (M + H)*[2][3]

IR Spectroscopy Data
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Compound

Sample Phase

Key Absorption Bands
(cm™)

5-Bromopicolinonitrile

Data Not Available

A strong nitrile (-C=N) stretch
is expected around 2200-2250

cm~L,

2-Bromo-3-cyanopyridine

Data Not Available

Data Not Available

2-Bromo-4-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

3-Bromo-4-cyanopyridine

Data Not Available

Data Not Available

4-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-2-cyanopyridine

Data Not Available

Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)

KBr

A strong nitrile (-C=N) stretch
is expected around 2200-2250

cm~L1[4]

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical

techniques. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of a molecule.

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse

experiment is typically performed. Key parameters include the spectral width, acquisition

time, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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e 13C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-
decoupled experiment is commonly used to simplify the spectrum to singlets for each unique
carbon. A larger number of scans is typically required due to the low natural abundance of
13C.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Objective: To identify the functional groups present in a molecule.
e Instrumentation: An FTIR spectrometer.

o Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for
Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR
crystal.[5]

e Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal)
is recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The spectrum is typically recorded in the mid-infrared range (4000-400 cm™1).

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and elemental composition of a molecule.

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,
GC-MS or LC-MS).

e lonization:

o Electron Impact (El): The sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization
technique useful for structural elucidation.

o Electrospray lonization (ESI): The sample in solution is sprayed through a charged
capillary, creating charged droplets from which ions are desorbed. This is a "soft"
ionization technique that typically produces protonated molecules [M+H]* with minimal

fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Analytical Workflow

The general workflow for the spectroscopic analysis of bromopicolinonitrile isomers is outlined

below.
1H, 13C NMR_Spectroscopy
\
Sample Functional Groups »| FTIR_Spectroscopy »| Structural_Elucidation » Data_Comparison Isomer_Identification
Molecular Weight
\ /
Mass_Spectrometry

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic identification of bromopicolinonitrile

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-
Bromopicolinonitrile Isomers for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b014956#spectroscopic-data-comparison-of-5-
bromopicolinonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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